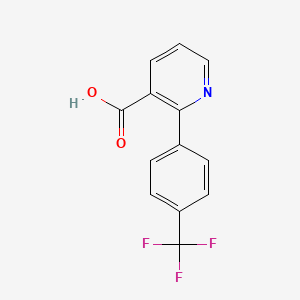

2-(4-Trifluoromethylphenyl)nicotinic acid

Overview

Description

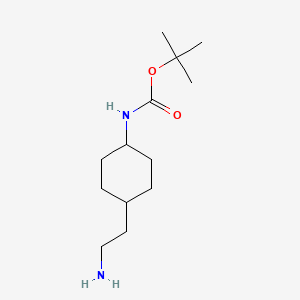

2-(4-Trifluoromethylphenyl)nicotinic acid is a carboxylic acid with the molecular formula C13H8F3NO2 and a molecular weight of 267.203 . It is a trifluoromethyl-containing aromatic compound with unique biological activity . It is used as a precursor material for the preparation of other pesticides or medicines .

Synthesis Analysis

The synthesis of 2-(4-Trifluoromethylphenyl)nicotinic acid involves several steps. One of the representative synthetic methods is a cyclocondensation reaction starting from compound 9, derived from Vilsmeier salt . Ethyl 4,4,4-trifluoroacetoacetate can be condensed with compound 9 to form 2-(4-Trifluoromethylphenyl)nicotinic acid .Molecular Structure Analysis

The molecular structure of 2-(4-Trifluoromethylphenyl)nicotinic acid is represented by the formula C13H8F3NO2 . This indicates that the molecule consists of 13 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms.Scientific Research Applications

Pharmacology

2-(4-Trifluoromethylphenyl)nicotinic acid: is utilized in pharmacological research due to its potential as a building block for the synthesis of various bioactive molecules. Its structural motif is found in a number of therapeutic agents, particularly those targeting the central nervous system. The trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, which can improve drug absorption and efficacy .

Material Science

In material science, this compound serves as a precursor for the development of advanced materials with specific electronic properties. Its aromatic ring system can be incorporated into polymers or small molecules to modify their electronic characteristics, which is valuable for creating novel conductive materials .

Chemical Synthesis

2-(4-Trifluoromethylphenyl)nicotinic acid: is a versatile reagent in organic synthesis. It can undergo various chemical transformations, including coupling reactions and halogenations, to produce a wide array of derivatives. These derivatives are crucial intermediates in the synthesis of complex organic compounds .

Biochemistry

This compound is also significant in biochemistry for studying enzyme-catalyzed reactions. The presence of the nicotinic acid moiety allows it to act as a substrate or inhibitor for enzymes involved in the metabolism of pyridine-containing compounds, aiding in the exploration of biochemical pathways .

Agriculture

In the agricultural sector, derivatives of 2-(4-Trifluoromethylphenyl)nicotinic acid may be explored as potential growth regulators or pesticides. The structural analogs of this compound could interact with plant receptors or enzymes, influencing growth patterns and pest resistance .

Environmental Science

Environmental scientists might investigate 2-(4-Trifluoromethylphenyl)nicotinic acid for its environmental fate and transport. Understanding its degradation products and interaction with environmental matrices is essential for assessing its ecological impact and designing greener chemicals .

Safety and Hazards

Mechanism of Action

Target of Action

It is a derivative of niacin (also known as vitamin b3 or pp), which acts as a precursor to nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

It has antilipolytic, vasodilatory, and neuroprotective functions . It can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Biochemical Pathways

Niacin, the parent compound of 2-(4-Trifluoromethylphenyl)nicotinic acid, is involved in various biochemical pathways. It serves as a precursor to nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), as well as reduced forms of these compounds, NADH and NADPH . These coenzymes participate in many vital redox reactions catalyzed by dozens of different enzymes .

Result of Action

Niacin, from which it is derived, plays a vital role in maintaining efficient cellular function . It is involved in various physiological processes, including the gut microbiome and epigenetic regulation .

properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)9-5-3-8(4-6-9)11-10(12(18)19)2-1-7-17-11/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJZOKLRDOUYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624042 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Trifluoromethylphenyl)nicotinic acid | |

CAS RN |

339538-65-7 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)

![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)